7alpha-Thiomethyl spironolactone-d7 is a stable isotope-labeled derivative of spironolactone, a well-known potassium-sparing diuretic used primarily in the treatment of hypertension and fluid retention associated with heart failure and other conditions. The compound is characterized by the presence of deuterium atoms, which are heavy isotopes of hydrogen, incorporated into its molecular structure to enhance its analytical traceability in pharmacokinetic studies.
7alpha-Thiomethyl spironolactone-d7 is classified as a steroid hormone metabolite and is often utilized in research settings as a reference standard for analytical purposes. Its molecular formula is , with a molecular weight of 395.61 g/mol. It falls under various categories including hormones, steroids, diuretics, and stable isotope-labeled analytical standards .
The synthesis of 7alpha-Thiomethyl spironolactone-d7 involves the modification of the parent compound, spironolactone, through specific chemical reactions that introduce deuterium at designated positions within the molecule. This typically requires advanced organic synthesis techniques such as:
The exact synthetic pathway may vary depending on the desired purity and yield but generally adheres to established protocols for steroid derivatives .
The molecular structure of 7alpha-Thiomethyl spironolactone-d7 can be represented using several notations:
O=C1C([2H])([2H])C[C@@]2(C)C(C([2H])([2H])[C@@H](SC)[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]45OC(C([2H])([2H])C5)=O)=C1[2H]
FWRDLPQBEOKIRE-RJKHXGPOSA-N
The structure features a spirocyclic framework typical of steroid compounds, with specific stereochemistry that is crucial for its biological activity .
7alpha-Thiomethyl spironolactone-d7 can participate in various chemical reactions characteristic of steroid derivatives:
These reactions are significant for understanding the metabolism and pharmacokinetics of spironolactone derivatives in biological systems .
The primary mechanism of action for 7alpha-Thiomethyl spironolactone-d7 mirrors that of spironolactone itself, functioning predominantly as an antagonist of the mineralocorticoid receptor. This interaction leads to:
Pharmacokinetic studies utilizing 7alpha-Thiomethyl spironolactone-d7 allow researchers to trace its metabolic pathways and quantify its effects alongside those of its parent compound .
Relevant physicochemical properties include:
7alpha-Thiomethyl spironolactone-d7 serves multiple roles in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3